[4-(Cyclopentanesulfonyl)phenyl]boronic acid
Description
[4-(Cyclopentanesulfonyl)phenyl]boronic acid is a boronic acid derivative featuring a cyclopentanesulfonyl substituent at the para position of the phenyl ring. The cyclopentanesulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and biological interactions.
Properties
IUPAC Name |
(4-cyclopentylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQPYAEXRTCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250333 | |
| Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175560-94-7 | |
| Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175560-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Cyclopentylsulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentanesulfonyl)phenyl]boronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopentanesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopentanesulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
[4-(Cyclopentanesulfonyl)phenyl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Cyclopentanesulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
Table 1: Key Properties of Boronic Acid Derivatives
Key Observations:
- Electron Effects: The cyclopentanesulfonyl group is more electron-withdrawing than -CF₃ (trifluoromethyl) due to the sulfonyl moiety’s inductive effects . This may reduce nucleophilicity in coupling reactions compared to electron-rich analogs like [4-(diphenylamino)phenyl]boronic acid .
- For example, [4-(methylthio)phenyl]boronic acid failed to react in Suzuki-Miyaura couplings with dibromo-building blocks due to steric/electronic mismatches .
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Insights:
- The cyclopentanesulfonyl group’s steric bulk may necessitate optimized catalytic systems (e.g., high Pd loading or bulky ligands) for efficient coupling, similar to challenges observed with [4-(methylthio)phenyl]boronic acid .
- Electron-withdrawing groups like -CF₃ improve oxidative addition rates in Pd-catalyzed reactions, suggesting this compound might require similar activation strategies .
Table 3: Bioactivity of Selected Boronic Acids
Implications:
- The cyclopentanesulfonyl group’s hydrophobicity could enhance membrane permeability, making it a candidate for intracellular targets (e.g., enzyme inhibition). However, its steric bulk may reduce binding affinity compared to smaller substituents like -B(OH)₂ in combretastatin analogs .
- Boronic acids with flexible linkers (e.g., methoxyethyl phenoxy groups) exhibit superior bioactivity due to adaptable binding geometries, a feature absent in rigid sulfonyl-containing analogs .
Biological Activity
[4-(Cyclopentanesulfonyl)phenyl]boronic acid, with the CAS number 1175560-94-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure:
- Chemical Formula: CHB OS
- Molecular Weight: 224.09 g/mol
Physical Properties:
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and enzymes involved in various biological processes. The specific interactions and pathways influenced by this compound are still under investigation but are believed to include:
- Inhibition of Proteasome Activity: Similar boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells .
- Antimicrobial Activity: The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function .
Antimicrobial Properties
The antimicrobial activity of boronic acids has been documented against various pathogens. For instance, studies have shown that certain boronic compounds demonstrate significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. . While direct studies on this compound are needed, its classification as a boronic acid implies potential efficacy against microbial infections.
Case Studies
- Cytotoxicity Assay: In vitro studies on structurally similar boronic acids revealed a decrease in cell viability of cancer cells by approximately 33% at 5 µM concentrations while maintaining over 70% viability in healthy cell lines .
- Antimicrobial Testing: Various boronic compounds were tested for their antimicrobial effects, showing inhibition zones ranging from 7 to 13 mm against different microorganisms . This suggests that this compound could potentially exhibit similar properties.
Data Tables
| Biological Activity | Effect | Concentration | Cell Type/Organism |
|---|---|---|---|
| Cytotoxicity | Decreased viability | 5 µM | Prostate cancer cells |
| Antimicrobial | Inhibition zone size | Varies | Staphylococcus aureus, E. coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
